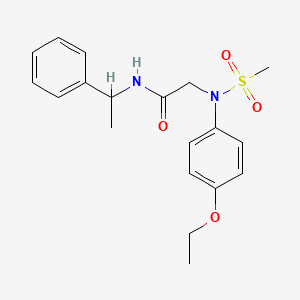
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethoxyphenyl Group: This can be achieved through the ethylation of a phenol derivative.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of an amine or other suitable precursor.
Attachment of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation or other suitable alkylation reactions.
Formation of the Glycinamide Backbone: This involves the coupling of the previously synthesized intermediates with glycine or a glycine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow reactors for continuous synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide would depend on its specific application. For example, if the compound is being investigated for its therapeutic properties, its mechanism of action could involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylpropyl)glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)alaninamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is unique due to the specific combination of functional groups and the glycinamide backbone. This unique structure may confer specific properties, such as enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-18-12-10-17(11-13-18)21(26(3,23)24)14-19(22)20-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPLQKYSCIREOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
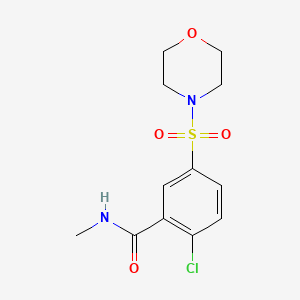
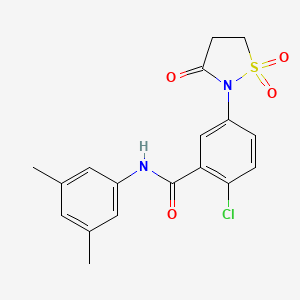
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5160601.png)

![1-[(4-methoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5160618.png)
![1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B5160627.png)
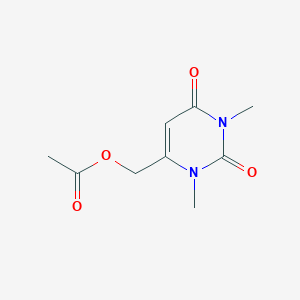

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
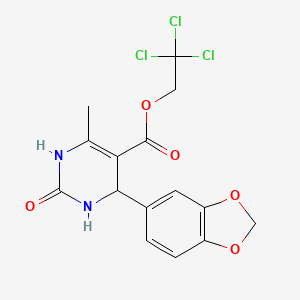
![4-[(4-Butan-2-ylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol;oxalic acid](/img/structure/B5160673.png)
![(6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
